copper(2+) ion bis(2-hydroxy-3-methoxybenzoate)
Description
Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is a coordination compound where copper(II) ions are complexed with two molecules of 2-hydroxy-3-methoxybenzoate
Properties
IUPAC Name |
copper;2-carboxy-6-methoxyphenolate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O4.Cu/c2*1-12-6-4-2-3-5(7(6)9)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYMYCVWGPOAJO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[O-])C(=O)O.COC1=CC=CC(=C1[O-])C(=O)O.[Cu+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) typically involves the reaction of copper(II) salts with 2-hydroxy-3-methoxybenzoic acid under controlled conditions. A common method includes dissolving copper(II) acetate in water and adding 2-hydroxy-3-methoxybenzoic acid, followed by adjusting the pH to facilitate complex formation. The reaction mixture is then stirred and heated to promote the formation of the desired complex .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated pH control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) can undergo various chemical reactions, including:
Oxidation and Reduction: Copper(II) can be reduced to copper(I) or elemental copper under appropriate conditions.
Substitution Reactions: The methoxybenzoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligands such as bipyridine or ethylenediamine in the presence of a base.
Major Products:
Oxidation: Copper oxides or hydroxides.
Reduction: Copper(I) complexes or elemental copper.
Substitution: New copper complexes with different ligands.
Scientific Research Applications
Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of new materials with specific magnetic and electronic properties
Mechanism of Action
The mechanism by which copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) exerts its effects involves the interaction of copper ions with biological molecules. Copper ions can generate reactive oxygen species (ROS) that damage cellular components such as membranes, proteins, and DNA. This oxidative stress can lead to cell death, making the compound effective as an antimicrobial agent. Additionally, copper ions can disrupt enzyme function by binding to active sites or altering protein structures .
Comparison with Similar Compounds
- Copper(2+) ion bis(2-hydroxy-4-methoxybenzoate)
- Copper(2+) ion bis(2-hydroxy-3-methylbenzoate)
- Copper(2+) ion bis(2-hydroxy-4-methylbenzoate)
Comparison: Copper(2+) ion bis(2-hydroxy-3-methoxybenzoate) is unique due to the specific positioning of the methoxy group, which can influence the compound’s reactivity and binding properties. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications where these properties are advantageous .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
